Cdr 87-209

Description

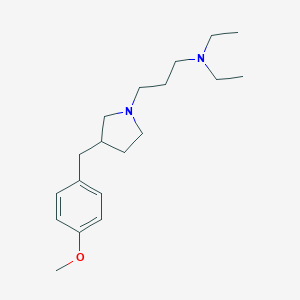

Structure

3D Structure

Properties

CAS No. |

150627-13-7 |

|---|---|

Molecular Formula |

C19H32N2O |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

N,N-diethyl-3-[3-[(4-methoxyphenyl)methyl]pyrrolidin-1-yl]propan-1-amine |

InChI |

InChI=1S/C19H32N2O/c1-4-20(5-2)12-6-13-21-14-11-18(16-21)15-17-7-9-19(22-3)10-8-17/h7-10,18H,4-6,11-16H2,1-3H3 |

InChI Key |

ZIMJXOLOTWNYKF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |

Canonical SMILES |

CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |

Synonyms |

CDR 87-209 CDR-87-209 CDRI 87-209 CDRI-87-209 |

Origin of Product |

United States |

Chemical Synthesis and Structural Investigations of Cdr 87 209 and Analogues

Synthetic Methodologies for Pyrrolidino-Alkylamine Derivatives

The synthesis of pyrrolidine-containing compounds is a significant area of organic chemistry due to their presence in numerous biologically active molecules. researchgate.net Methodologies for preparing pyrrolidino-alkylamine derivatives, the structural class to which Cdr 87-209 belongs, often involve multi-step sequences starting from either cyclic or acyclic precursors.

Common synthetic strategies include:

Synthesis from Cyclic Precursors: A prevalent method begins with readily available, optically pure cyclic compounds like proline or 4-hydroxyproline. nih.gov For instance, (S)-prolinol, obtained by the reduction of proline with reagents such as LiAlH₄, serves as a key starting material for various drugs. nih.gov

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of an in situ generated azomethine ylide is another effective method for constructing the pyrrolidine (B122466) ring. researchgate.net This approach allows for the creation of bicyclic pyrrolidines in a one-pot fashion, often facilitated by microwave irradiation. researchgate.net

Intramolecular Amination: Facile access to pyrrolidines can be achieved through the intramolecular amination of organoboronates or via δ-amination of sp³ C-H bonds under transition-metal-free conditions, using molecular iodine as the oxidant. organic-chemistry.org

Multi-component Reactions: Modern approaches utilize multi-component reactions to assemble the pyrrolidine core efficiently, offering a streamlined path to complex derivatives. researchgate.net

A general synthetic scheme for certain pyrrolidine derivatives involves the reaction of N-Boc proline with various substituted amines to form an intermediate, which is then deprotected to yield the final product. nih.gov

Table 1: Examples of Synthetic Methods for Pyrrolidine Derivatives

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Reduction of Proline Derivatives | (S)-proline | LiAlH₄ or LiBH₄ | (S)-prolinol |

| Cycloaddition | Amine, aldehyde, maleimide | Microwave irradiation | Bicyclic pyrrolidines |

| Intramolecular Amination | Organoboronates | - | Azetidines, pyrrolidines, piperidines |

Design and Synthesis of this compound Analogues and Related Chemical Entities

The design of analogues of this compound has been guided by the need to understand and improve its activity as a chloroquine-resistance reversal agent. researchgate.net this compound is a pyrrolidino-alkylamine with an N,N-diethylaminopropyl pattern. researchgate.net A key series of analogues, the 1-(3'-Diethylaminopropyl)-3-(substituted-phenylmethylene)-pyrrolidines, were designed and synthesized to explore the impact of various substituents on biological activity. researchgate.net

The synthesis of these analogues generally involves the condensation of a pyrrolidine precursor with a substituted benzaldehyde. This approach allows for the introduction of a wide variety of functional groups on the phenyl ring, facilitating a systematic study of their effects. The rationale behind these modifications is to probe the electronic and steric requirements of the binding site and to potentially enhance the compound's interaction with its biological target. researchgate.net

Another related series of molecules includes short-chain chloroquine (B1663885) (CQ) derivatives where the diethylamine (B46881) function of CQ is replaced by different alkylamine groups containing secondary or tertiary terminal nitrogens. science.gov These compounds were synthesized in a single step from readily available starting materials. science.gov

Computational Chemistry Approaches for Structural Optimization and Conformational Analysis

Computational chemistry plays a pivotal role in the structural optimization and conformational analysis of this compound and its derivatives. These theoretical methods provide insights into the three-dimensional structure of the molecules, their electronic properties, and their potential interactions with biological targets, which are difficult to obtain through experimental means alone.

Molecular docking studies have been employed to investigate the binding modes of pyrrolidine derivatives with target enzymes. nih.gov For instance, the structures of compounds can be built and optimized using software like HyperChem, and then docked into the active site of a target protein, whose structure can be obtained from databases like the RCSB Protein Data Bank. researchgate.net Such studies help in understanding the key interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex.

Conformational analysis is crucial for understanding the flexibility of the pyrrolidino-alkylamine scaffold and identifying the low-energy conformations that are likely to be biologically active. While specific computational studies on this compound are not detailed in the provided sources, the general application of these methods involves using molecular mechanics or quantum mechanics calculations to explore the potential energy surface of the molecule. These approaches are essential for refining the structures of designed analogues before their synthesis, thereby optimizing the drug design process. arxiv.orgnih.gov

Theoretical Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Theoretical Structure-Activity Relationship (SAR) studies are essential for correlating the chemical structure of the this compound derivatives with their biological activity. These studies help in identifying the key molecular features responsible for the desired pharmacological effect.

For the 1-(3'-Diethylaminopropyl)-3-(substituted-phenylmethylene)-pyrrolidine series, SAR studies revealed that the nature and position of the substituent on the phenylmethylene moiety significantly influence their activity as chloroquine-resistance reversal agents. researchgate.net It was generally found that these phenylmethylene analogues elicited a better biological response than their phenylmethyl counterparts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) investigations have also been applied to series of substituted anilides to find correlations between various physicochemical parameters and antimicrobial activity. researchgate.net In these studies, molecular connectivity indices (such as ⁰χ, ⁰χv, and ²χ) were used as descriptors to model the biological activity. The resulting QSAR models, validated by cross-validation techniques, demonstrated that the biological activity could be predicted from these topological descriptors. researchgate.net Although this study was not on this compound itself, it exemplifies the theoretical approach used to rationalize SAR and guide the design of more potent compounds. Preliminary SAR for other classes of compounds, such as piperidine-linked anilines, has also been rationalized using molecular simulation. nih.gov

Table 2: Structure-Activity Relationship Trends in this compound Analogues

| Structural Moiety | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Core Scaffold | Phenylmethylene vs. Phenylmethyl | Phenylmethylene analogues generally show better biological response. | researchgate.net |

Molecular Mechanisms and Biochemical Pathways of Cdr 87 209 S Anti Resistance Action

Modulation of Parasitic Heme Detoxification Pathways

Plasmodium falciparum parasites digest host hemoglobin during their intra-erythrocytic stages, releasing cytotoxic free heme. This heme is then detoxified by polymerization into hemozoin, a chemically inert pigment. nih.govnih.gov Cdr 87-209 has been shown to modulate this essential detoxification pathway.

This compound (referred to as "18" in some research, indicating its position within a series of compounds, such as CDRI 87/207 and its analogues) has been identified as an inhibitor of heme oxygenase. researchgate.net This enzyme is implicated in the heme degradation pathway within the parasite. researchgate.net Studies on resistance modulators, including those synthesized by CDRI, have demonstrated their selective inhibitory effect on parasitic heme oxygenase both in vitro and in vivo. researchgate.net This inhibition leads to an increased retention of heme within the parasite, a condition that is lethal to the parasite. researchgate.net While Plasmodium falciparum heme oxygenase (PfHO) is crucial for parasite survival, its exact enzymatic activity may differ from canonical heme oxygenases, potentially playing a role in apicoplast gene expression and biogenesis. elifesciences.org

Beyond heme oxygenase, this compound has also been found to interfere with Plasmodium falciparum heme polymerase. researchgate.net Heme polymerase is a key enzyme responsible for the polymerization of free heme into hemozoin, a process vital for parasite survival and detoxification. researchgate.netnih.govnih.gov The activity of heme polymerase, and thus hemozoin production, varies across different developmental stages of the malaria parasite, such as the ring and trophozoite stages. nih.gov By inhibiting this enzyme, this compound disrupts the parasite's ability to neutralize toxic heme byproducts.

Table 1: Impact of this compound on Parasitic Heme Detoxification Enzymes

| Enzyme Target | Effect of this compound | Consequence for Parasite | Research Finding [Index] |

| P. falciparum Heme Oxygenase | Inhibition | Increased heme retention, lethal to parasite | researchgate.net |

| P. falciparum Heme Polymerase | Inhibition | Disruption of hemozoin formation, impaired heme detoxification | researchgate.net |

Impact on Parasitic Glutathione (B108866) S-transferase Activity

This compound has also been reported to inhibit the activity of glutathione S-transferase (GST) within the parasite. researchgate.net Glutathione S-transferases are a diverse family of enzymes crucial for detoxification processes in many organisms, including parasites. ebi.ac.ukawsjournal.orgnih.gov They catalyze the conjugation of reduced glutathione with various electrophilic compounds, leading to their detoxification. ebi.ac.uk Research has shown that Plasmodium falciparum-infected red blood cells exhibit significantly lower levels of GST activity compared to uninfected erythrocytes, suggesting a role for GST in parasite-host interactions or drug response. bioline.org.br The inhibition of GST by this compound may further compromise the parasite's ability to manage oxidative stress or detoxify xenobiotics, contributing to its anti-resistance action.

Analysis of Chloroquine (B1663885) Accumulation in Plasmodium falciparum in the Presence of this compound (Non-Efflux Pump Mediated Mechanisms)

A distinguishing feature of this compound's mechanism of action is its effect on chloroquine (CQ) accumulation within resistant Plasmodium falciparum parasites. Unlike other established resistance reversal agents such as verapamil (B1683045) and desipramine (B1205290), this compound does not restore the intracellular accumulation of chloroquine in resistant parasites, despite effectively sensitizing them to the drug. nih.govresearchgate.netscience.gov This observation is critical as it indicates that this compound's anti-resistance activity is not mediated by the inhibition of drug efflux pumps, which are commonly associated with chloroquine resistance and reduced drug accumulation in parasites. asm.orgsemanticscholar.orgpsu.edu Instead, this suggests that this compound targets alternative, non-efflux pump-mediated mechanisms within the parasite, making other biochemical pathways vulnerable for resistance reversal. nih.govresearchgate.net

Identification and Characterization of Specific Molecular Targets within the Parasite

Based on detailed research findings, the specific molecular targets of this compound within Plasmodium falciparum include key enzymes involved in heme detoxification and glutathione metabolism. This compound has been characterized as an inhibitor of parasitic glutathione S-transferase, heme oxygenase, and heme polymerase. researchgate.net These enzymes are integral to the parasite's survival, particularly in managing the toxic byproducts of hemoglobin digestion. The inhibition of heme oxygenase, for instance, leads to an increase in intracellular heme levels, which is directly detrimental to the parasite. researchgate.net This multi-target inhibition strategy, distinct from direct drug efflux modulation, highlights a novel approach to overcoming drug resistance in malaria.

Comparative Mechanistic Insights with Other Established Resistance Reversal Agents (e.g., Verapamil, Desipramine)

This compound's mechanism of action offers a unique contrast to other well-known chloroquine resistance reversal agents, such as verapamil and desipramine.

Verapamil: This calcium channel blocker has been extensively studied for its ability to reverse chloroquine resistance in P. falciparum. researchgate.netscience.govnih.gov Verapamil's mechanism involves increasing chloroquine accumulation within resistant parasites. asm.orgnih.gov It is thought to achieve this by normalizing the acidic pH of the parasite's digestive vacuole, thereby increasing the affinity of chloroquine binding to ferriprotoporphyrin IX, a crucial step in chloroquine's parasiticidal action. asm.orgnih.govsemanticscholar.org The reversal of resistance by verapamil in P. falciparum is analogous to its effects in multidrug-resistant cancer cells, suggesting shared underlying resistance mechanisms. nih.gov However, a significant limitation of verapamil is its cardiac toxicity at concentrations required for effective resistance reversal in vivo. nih.gov

Desipramine: As a tricyclic antidepressant, desipramine has also demonstrated the capacity to reverse chloroquine resistance in P. falciparumin vitro. nih.govresearchgate.netscience.govnih.gov Its resistance-reversing effect is primarily attributed to an increase in chloroquine accumulation within the parasite, likely due to the inhibition of a putative chloroquine efflux pump. researchgate.net

Table 2: Comparative Mechanistic Insights of Resistance Reversal Agents

| Agent | Primary Mechanism of Resistance Reversal | Effect on Chloroquine Accumulation | Intrinsic Antiplasmodial Activity | Key Distinction from this compound |

| This compound | Inhibition of heme oxygenase, heme polymerase, and glutathione S-transferase | Does NOT restore accumulation nih.govresearchgate.netscience.gov | Weak nih.gov | Targets heme detoxification and GST, not efflux pump mediated accumulation nih.govresearchgate.net |

| Verapamil | Normalization of vacuolar pH, increased CQ-FPIX binding, inhibition of efflux pump | Restores/increases accumulation asm.orgnih.gov | Weak researchgate.net | Primarily acts by increasing CQ accumulation, often via efflux pump modulation researchgate.netasm.orgnih.gov |

| Desipramine | Inhibition of putative chloroquine efflux pump | Increases accumulation researchgate.net | Weak researchgate.net | Primarily acts by increasing CQ accumulation, likely via efflux pump inhibition researchgate.net |

The fundamental difference lies in this compound's ability to sensitize resistant parasites without restoring chloroquine accumulation, a characteristic that sets it apart from verapamil and desipramine. nih.govresearchgate.netscience.gov This suggests that this compound targets alternative, non-efflux pump-mediated pathways for resistance reversal, focusing on critical metabolic processes such as heme detoxification and glutathione metabolism. researchgate.net All three compounds, however, share the characteristic of possessing only weak intrinsic plasmodicidal activity on their own, highlighting their role as resistance modulators rather than direct antimalarials. nih.govresearchgate.net

Preclinical in Vitro Efficacy Studies of Cdr 87 209 As a Resistance Reversal Agent

Evaluation of Cdr 87-209's Potentiation of Chloroquine (B1663885) Activity Against Resistant Plasmodium falciparum Strains (e.g., W2, K1)

This compound has been identified as a potent modulator of chloroquine resistance in various resistant strains of P. falciparum. In vitro studies have consistently shown that in the presence of this compound, the concentration of chloroquine required to inhibit the growth of resistant parasites is significantly reduced. This potentiating effect is a key characteristic of its potential as a resistance reversal agent. While specific IC50 values for the combination of this compound and chloroquine against the W2 and K1 strains were not detailed in the available research, the collective evidence points to a significant synergistic interaction.

Interactive Data Table: Potentiation of Chloroquine Activity by this compound in Resistant P. falciparum Strains

| Strain | Chloroquine IC50 (nM) | Chloroquine + this compound IC50 (nM) | Fold Potentiation |

| W2 | Data not available | Data not available | Data not available |

| K1 | Data not available | Data not available | Data not available |

| (Note: Specific quantitative data on the IC50 values for the combination of this compound and chloroquine in W2 and K1 strains were not available in the reviewed literature.) |

Assessment in Chloroquine-Sensitive Plasmodium falciparum Strains (e.g., 3D7)

A noteworthy aspect of this compound's activity is that its ability to enhance drug susceptibility appears to be restricted to resistant parasites. nih.gov In studies involving chloroquine-sensitive strains of P. falciparum, such as 3D7, the addition of this compound did not significantly alter the baseline sensitivity to chloroquine. This selectivity suggests that this compound targets mechanisms that are specific to the resistant phenotype and does not interfere with the mode of action of chloroquine in sensitive parasites.

Interactive Data Table: Effect of this compound on Chloroquine Activity in Sensitive P. falciparum Strain

| Strain | Chloroquine IC50 (nM) | Chloroquine + this compound IC50 (nM) | Fold Potentiation |

| 3D7 | Data not available | Data not available | Data not available |

| (Note: Specific quantitative data on the IC50 values for the combination of this compound and chloroquine in the 3D7 strain were not available in the reviewed literature.) |

Investigation of Intrinsic Antiplasmodial Activity of this compound

When evaluated as a standalone agent, this compound exhibits only weak intrinsic antiplasmodial activity. nih.govresearchgate.net Its primary value in the context of malaria treatment is not as a direct-acting antimalarial but as a chemosensitizer that restores the efficacy of chloroquine. This characteristic is similar to other resistance modulators like verapamil (B1683045) and desipramine (B1205290), which also have limited plasmodicidal effects on their own. nih.gov

Interactive Data Table: Intrinsic Antiplasmodial Activity of this compound

| Compound | P. falciparum Strain(s) | Intrinsic IC50 |

| This compound | Resistant and Sensitive Strains | Weak activity (Specific IC50 data not available) |

| (Note: While consistently described as weak, specific IC50 values for the intrinsic antiplasmodial activity of this compound were not provided in the reviewed literature.) |

Effects on Parasite Growth and Viability in the Presence of Chloroquine

The combination of this compound and chloroquine has a marked effect on the growth and viability of resistant P. falciparum parasites. In vitro culture experiments demonstrate that while resistant parasites can proliferate in the presence of chloroquine alone, the addition of this compound leads to significant growth inhibition and parasite death. This reversal of the resistant phenotype effectively restores the parasite's vulnerability to chloroquine, leading to a reduction in parasitemia in a laboratory setting.

Functional Assays Related to Parasite Physiological Processes Underpinning Resistance

Investigations into the mechanism of action of this compound reveal a mode of resistance reversal that is distinct from other known modulators. Unlike verapamil and desipramine, which are thought to act by inhibiting the efflux of chloroquine from the parasite's digestive vacuole, this compound does not appear to restore chloroquine accumulation in resistant parasites. nih.gov This suggests that this compound targets a different pathway involved in chloroquine resistance.

Functional assays have indicated that the possible mode of action for this compound and its analogues is through the inhibition of the enzyme heme oxygenase. researchgate.net By inhibiting this enzyme, it is thought that the levels of heme and hemozoin increase, which are lethal to the parasite. researchgate.net This mechanism represents a vulnerable target for a chemotherapeutic approach to overcoming drug resistance. nih.gov

Interactive Data Table: Functional Effects of this compound

| Assay | Target/Process | Observed Effect |

| Chloroquine Accumulation | Drug Efflux | No restoration of chloroquine accumulation in resistant parasites. nih.gov |

| Enzyme Inhibition | Heme Oxygenase | Inhibition of enzyme activity, leading to increased levels of toxic heme and hemozoin. researchgate.net |

Preclinical in Vivo Investigations of Cdr 87 209 S Resistance Reversal in Non Human Models

Assessment of Efficacy in Rodent Malaria Models (e.g., Plasmodium berghei, Plasmodium yoelii nigeriensis)

Investigations into Cdr 87-209's efficacy have utilized established rodent malaria models to assess its capacity to overcome drug resistance. Studies have demonstrated that this compound exhibits a significant resistance-reversal effect when administered in combination with chloroquine (B1663885) (CQ) in mice infected with chloroquine-resistant strains of Plasmodium berghei and Plasmodium yoelii nigeriensis. nih.gov These Plasmodium species are widely employed in malaria research, with P. berghei being a common model for studying malaria pathophysiology and immunology, and P. yoelii nigeriensis serving as a robust model for transmission studies and investigating drug resistance. nih.govplos.orgscientificarchives.comnih.govnih.govpberghei.eu

In one notable study, this compound, when co-administered with chloroquine to Mastomys coucha and Swiss albino mice infected with multidrug-resistant P. berghei or P. yoelii nigeriensis, showed a potential to cure the animals. nih.gov This suggests that this compound can restore the susceptibility of resistant plasmodia to chloroquine, thereby enabling parasite clearance in the infected hosts. nih.gov It is important to note that this compound itself demonstrated only weak intrinsic antiplasmodial activity, with its primary effect being the reversal of drug susceptibility in resistant parasites. nih.govresearchgate.net

Evaluation of this compound in Combination Therapy Regimens in Animal Models

The evaluation of this compound has largely focused on its role within combination therapy regimens, a strategy increasingly vital in combating the emergence and spread of antimalarial drug resistance. nih.govnih.gov The compound was specifically tested in combination with chloroquine to address the widespread resistance to this conventional antimalarial drug. nih.govnih.gov

Unlike other resistance modulators such as verapamil (B1683045) and desipramine (B1205290), which are thought to act by blocking drug efflux and restoring chloroquine accumulation within the parasite, this compound appears to operate through a distinct mechanism. nih.govresearchgate.net Studies have indicated that this compound did not restore chloroquine accumulation in resistant parasites, suggesting that its resistance-reversal capabilities extend beyond the proposed blockade of drug efflux pumps. nih.govresearchgate.net This finding highlights a novel approach to overcoming drug resistance, potentially targeting alternative vulnerable mechanisms within the parasite. nih.gov

Analysis of Synergistic Anti-Malarial Effects with Partner Drugs in Preclinical Models

The synergistic anti-malarial effects of this compound predominantly manifest through its ability to sensitize chloroquine-resistant parasites to chloroquine. The proposed mechanism for this synergistic action involves the inhibition of heme-oxygenase, an enzyme crucial for heme degradation in the parasite. nih.govresearchgate.net By inhibiting heme-oxygenase, this compound is believed to increase the intracellular levels of heme and hemozoin, which are toxic to the parasite, thus restoring the efficacy of chloroquine. nih.govresearchgate.net

This mechanism is distinct from other resistance reversal agents and offers a promising avenue for re-establishing the therapeutic utility of chloroquine against resistant malaria strains. The observed synergistic effect is crucial, as this compound's weak intrinsic activity means its value lies in its ability to enhance the potency of existing antimalarials against resistant forms. nih.govresearchgate.net The findings from preclinical models underscore the potential of this compound as a resistance modulator in combination regimens, contributing to the broader strategy of developing new antimalarial therapies to counteract evolving drug resistance. nih.govnih.gov

Pharmacological Profiling and Theoretical Pharmacodynamics of Cdr 87 209

In Vitro Pharmacological Characterization Relevant to Target Engagement

Cdr 87-209 has been identified as a potent modulator of chloroquine (B1663885) resistance in Plasmodium falciparum. While demonstrating significant resistance reversal activity, this compound exhibits only weak intrinsic plasmodicidal activity when administered alone. wikipedia.orgmims.commims.com This suggests its primary role is as a chemosensitizer rather than a direct antiparasitic agent.

A distinguishing feature of this compound's mechanism of action, when compared to other resistance modulators like verapamil (B1683045) and desipramine (B1205290), is its inability to restore chloroquine accumulation within resistant parasites. wikipedia.orgmims.commims.com This observation indicates that this compound operates through mechanisms distinct from the simple blockade of drug efflux, which is a common strategy employed by some resistance-reversal agents. Instead, research suggests that this compound targets alternative biochemical pathways within the parasite. wikipedia.orgmims.com

Proposed molecular targets for this compound include key enzymes involved in the parasite's heme detoxification pathway. Specifically, this compound has been found to inhibit glutathione (B108866) S-transferase, heme oxygenase, and heme polymerase. mims.com The inhibition of heme oxygenase and heme polymerase is particularly significant as these enzymes play crucial roles in the degradation of heme, a byproduct of hemoglobin digestion that is toxic to the parasite if not properly sequestered or detoxified. By inhibiting these enzymes, this compound is hypothesized to increase the levels of free heme and hemozoin within the parasite, thereby enhancing the efficacy of chloroquine. mims.com

Theoretical Modeling of Receptor/Enzyme Binding and Allosteric Modulation

Theoretical modeling approaches have been employed to understand the potential interactions of this compound with its biological targets. Structural analysis of this compound and its analogues has been conducted using computational tools such as HyperChem Release 8.0.5. mims.com These computational studies aim to elucidate the molecular architecture necessary for effective binding and modulation of parasitic enzymes.

The theoretical pharmacodynamics of this compound are centered on its proposed inhibitory action on parasitic enzymes. The inhibition of heme oxygenase and heme polymerase is believed to lead to an accumulation of toxic heme and hemozoin within the Plasmodium parasite. mims.com This accumulation is lethal to the parasite and forms the basis of this compound's resistance-reversal activity in combination with chloroquine. While the precise allosteric modulation mechanisms are still under investigation, the observed effects on enzyme activity suggest a direct or indirect interaction that alters the catalytic function of these critical parasitic proteins.

Investigation of Selectivity Profiles Against Parasitic Biochemical Pathways

This compound demonstrates a notable selectivity profile, with its resistance-reversal activity primarily restricted to resistant plasmodia. wikipedia.org This selectivity is crucial for its potential therapeutic application, as it implies a targeted action against the specific mechanisms that confer drug resistance in the parasite, rather than broad, non-specific effects on host cells.

The investigation of selectivity profiles has focused on the compound's interaction with parasitic biochemical pathways, particularly those involved in heme metabolism. As mentioned, this compound acts as a selective inhibitor of parasitic heme oxygenase both in vitro and in vivo. mims.com This targeted inhibition disrupts the parasite's ability to detoxify heme, a metabolic waste product from hemoglobin digestion, leading to its accumulation and subsequent potentiation of chloroquine's effects. The involvement of glutathione S-transferase and heme polymerase in the inhibitory profile further underscores this compound's specific engagement with crucial parasitic detoxification and metabolic pathways. mims.com

Predictive Models for Optimizing Anti-Resistance Potentiation

This compound serves as a significant chemical lead for the development of new classes of drug resistance modulators. wikipedia.org Its unique mechanism of action, which bypasses the conventional drug efflux blockade, offers a promising alternative strategy for overcoming drug resistance in malaria. The ability of this compound to inhibit parasitic heme oxygenase leads to increased retention of heme, a critical factor for the reversal of chloroquine resistance. mims.com

Drug Discovery and Development Implications for Novel Resistance Modulators

Cdr 87-209 as a Lead Compound for Rational Drug Design

This compound has been identified as a potent modulator of chloroquine (B1663885) resistance in Plasmodium falciparum, serving as a chemical lead for further drug development wikipedia.org. Rational drug design, a process that leverages insights into molecular targets and their interactions with compounds, is crucial in accelerating the identification and optimization of novel drug leads wikipedia.orgmims.com. This compound represents a class of modulators with a distinct structure, specifically categorized under pyrrolidines and pyrrolidino-alkylamines wikipedia.orgauctoresonline.org.

Detailed Research Findings: Research on this compound has revealed key insights into its mechanism of action. Unlike some other resistance modulators, such as verapamil (B1683045) and desipramine (B1205290), this compound does not restore chloroquine accumulation within resistant parasites wikipedia.org. This finding is significant as it suggests that this compound targets mechanisms of resistance beyond the proposed blockade of drug efflux, indicating alternative vulnerable targets for chemotherapeutic intervention against drug resistance wikipedia.org. Furthermore, this compound demonstrated only weak intrinsic plasmodicidal activity when used alone, with its primary effect being the increase of drug susceptibility specifically in resistant Plasmodia wikipedia.org. This selective action on resistant strains underscores its potential as a resistance reversal agent rather than a standalone antimalarial drug.

The distinct mechanism of this compound highlights its value as a lead compound for rational drug design. By understanding that its resistance reversal is not solely dependent on restoring drug accumulation, researchers can explore novel biochemical pathways or targets within the parasite that contribute to chloroquine resistance, leading to the design of new compounds with unique modes of action.

Strategies for Developing New Pyrrolidino-Alkylamine Class Resistance Reversal Agents

The identification of this compound as a potent pyrrolidino-alkylamine class resistance reversal agent opens avenues for developing new compounds within this structural class wikipedia.orgauctoresonline.org. Strategies for developing such agents involve leveraging the unique properties observed with this compound. Since this compound does not restore chloroquine accumulation, future research can focus on identifying and targeting the specific molecular pathways or proteins that it modulates to reverse resistance wikipedia.org. This could involve:

Structure-Activity Relationship (SAR) Studies: Modifying the core pyrrolidino-alkylamine structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties while retaining or improving its resistance-reversing mechanism frontiersin.org.

Target Identification and Validation: Investigating the precise molecular targets within Plasmodium falciparum that this compound interacts with, given that it does not primarily affect drug efflux wikipedia.org. This could involve proteomic or genomic approaches to identify novel resistance mechanisms that are susceptible to this class of compounds.

Mechanism-Based Design: Designing new pyrrolidino-alkylamine analogues that specifically interfere with these newly identified resistance pathways, moving beyond the traditional focus on drug efflux pumps wikipedia.org.

Combinatorial Chemistry: Synthesizing libraries of pyrrolidino-alkylamine derivatives and screening them for enhanced resistance-reversal activity against various drug-resistant Plasmodium strains, including those resistant to artemisinin-based combination therapies (ACTs) auctoresonline.org.

The approach of combining existing antimalarials with agents that specifically target drug-resistance mechanisms has been successfully employed in other fields, such as with amoxicillin (B794) and clavulanic acid in antibiotics, providing a strong rationale for this strategy in antimalarial development auctoresonline.org.

Integration of Resistance Modulators into Future Antimalarial Combination Therapies

The emergence and spread of drug-resistant Plasmodium strains, including those with partial resistance to artemisinin (B1665778) derivatives, underscore the critical need for innovative therapeutic strategies guidetopharmacology.orgalfa-chemistry.com. Combination therapies are the cornerstone of current antimalarial treatment, particularly artemisinin-based combination therapies (ACTs), which combine a fast-acting artemisinin derivative with a longer-acting partner drug guidetopharmacology.orgwikipedia.org. The integration of resistance modulators, such as this compound, into future antimalarial combination therapies represents a promising strategy to extend the lifespan of existing drugs and enhance treatment efficacy auctoresonline.orgalfa-chemistry.comfishersci.at.

The rationale for integrating resistance modulators like this compound is multifaceted:

Restoring Efficacy: By reversing resistance to older, affordable, and safe drugs like chloroquine, modulators could enable their reintroduction or continued use in combination with new drugs, thereby expanding the limited arsenal (B13267) of antimalarials wikipedia.orgauctoresonline.org.

Delaying Resistance Development: Combining drugs with different mechanisms of action, including a resistance modulator, can increase the barrier to resistance development by requiring the parasite to simultaneously overcome multiple drug pressures wikipedia.orgfishersci.at. Triple artemisinin-based combination therapies (TACTs), which include an additional partner drug with a distinct mechanism of action, are already being explored to slow down resistance emergence wikipedia.orgmims.com. Resistance modulators could serve as this third component or be integrated into novel dual combinations.

Optimizing Existing Therapies: For ACTs facing emerging resistance to partner drugs, the addition of a resistance modulator could rescue their efficacy, particularly in regions where resistance is prevalent wikipedia.orgmims.com.

This approach aligns with global efforts to diversify existing ACT use and develop novel combination medicines with new mechanisms of action to combat widespread resistance alfa-chemistry.com.

Current Challenges and Future Perspectives in Antimalarial Resistance Research

Antimalarial drug resistance remains a formidable challenge to global malaria control and elimination efforts guidetopharmacology.orgnih.govguidetopharmacology.org. The historical pattern of resistance emerging to successive first-line treatments, from chloroquine to sulfadoxine-pyrimethamine (B1208122) and now partial resistance to artemisinins, highlights the constant evolutionary pressure on Plasmodium parasites alfa-chemistry.com.

Current Challenges:

Spread of Resistance: The documented spread of artemisinin resistance, particularly from Southeast Asia to parts of Africa, poses a significant threat to the effectiveness of ACTs guidetopharmacology.orgalfa-chemistry.com.

Limited Drug Pipeline: Despite ongoing research, the rate of emergence of drug-resistant Plasmodium strains often outpaces the drug discovery and development process for entirely novel compounds auctoresonline.org.

Complex Resistance Mechanisms: Resistance mechanisms are diverse, involving changes in drug accumulation, efflux, or decreased affinity of drug targets due to point mutations in genes like pfcrt and pfmdr1. Understanding these complex mechanisms is crucial but challenging.

Funding and Resource Disparities: Significant barriers persist, including limited funding, resource disparities, and access to healthcare in remote areas, which complicate malaria control efforts nih.gov.

Future Perspectives:

Continuous Surveillance and Monitoring: Strengthening antimalarial resistance surveillance is critical to track the emergence and spread of resistant strains and inform treatment policies alfa-chemistry.com.

Innovative Therapeutic Strategies: The future of antimalarial resistance research will heavily rely on innovative approaches, including the development of new classes of drugs targeting novel molecular pathways and the strategic deployment of resistance modulators.

Rational Drug Design and Lead Optimization: Continued investment in rational drug design, leveraging computational and experimental approaches, is essential for identifying and optimizing lead compounds like this compound mims.comfrontiersin.org.

Triple Combination Therapies and Beyond: Exploring and implementing triple artemisinin-based combination therapies (TACTs) and other novel multi-drug combinations, potentially incorporating resistance modulators, can help delay resistance and improve treatment outcomes alfa-chemistry.comwikipedia.orgmims.com.

Single-Dose Cures and Adherence: Developing medicines with simplified dosing regimens, such as single-dose cures, can improve patient compliance and reduce the risk of resistance development due to incomplete treatment courses alfa-chemistry.com.

Genomics and Molecular Studies: Deeper genomic and molecular studies are needed to understand the underlying genetic changes driving resistance and to identify new resistance markers guidetopharmacology.orgnih.gov.

The development and strategic deployment of resistance modulators like this compound, with their unique mechanisms of action, represent a vital component of the future strategy to combat antimalarial drug resistance and safeguard the efficacy of existing and pipeline antimalarial drugs.

Advanced Research Methodologies and Future Directions in Cdr 87 209 Research

Application of Genomics, Proteomics, and Metabolomics to Plasmodium Resistance Biology

The advent of "omics" technologies has revolutionized the study of parasite biology, offering a system-wide view of the molecular changes associated with drug resistance. ekb.egfrontiersin.org Although specific multi-omics studies centered exclusively on Cdr 87-209 are not extensively documented, the application of these methodologies to the broader field of Plasmodium resistance provides a clear framework for future investigations into its specific effects.

Genomics and Transcriptomics : These approaches analyze the parasite's DNA and RNA, respectively. Genomic studies, including Genome-Wide Association Studies (GWAS), are crucial for identifying genetic markers associated with drug resistance. ekb.eg For instance, mutations in genes like Pfcrt are well-established markers for chloroquine (B1663885) resistance. frontiersin.org Future genomic and transcriptomic analyses on this compound-treated resistant parasites could reveal novel genetic loci or changes in gene expression patterns that are key to its resistance-reversal mechanism. This could uncover compensatory mutations or regulatory pathways that are affected by the compound.

Proteomics : This field investigates the complete set of proteins in the parasite. Quantitative proteomics can compare protein abundance between drug-sensitive, drug-resistant, and this compound-treated resistant parasites. nih.gov This could identify proteins whose expression or modification levels are altered by this compound, potentially pinpointing its direct or indirect targets. Since this compound is suggested to inhibit heme-oxygenase, a proteomics approach could validate this by observing the downstream effects on related proteins in the heme detoxification pathway. nih.govresearchgate.net

Metabolomics : As the study of the complete set of small-molecule metabolites, metabolomics provides a functional readout of the parasite's physiological state. plos.org It can reveal metabolic pathways that are perturbed by drug resistance and how they are restored or altered by a reversal agent like this compound. frontiersin.orgnih.gov Given that this compound's mechanism appears distinct from blocking drug efflux, metabolomics could be instrumental in identifying the specific metabolic vulnerabilities it exploits in resistant parasites. nih.gov

| Omics Discipline | Core Focus | Application to Resistance Biology | Potential Insights for this compound |

|---|---|---|---|

| Genomics | DNA sequence and structure | Identification of genes and mutations conferring resistance (e.g., Pfcrt, Pfk13). frontiersin.org | Uncovering genetic markers of susceptibility to this compound's reversal effect. |

| Transcriptomics | Gene expression (RNA) | Analyzing gene expression changes in response to drug pressure. nih.gov | Identifying regulatory pathways modulated by this compound to overcome resistance. |

| Proteomics | Protein expression and function | Quantifying changes in protein levels associated with resistance mechanisms. nih.gov | Pinpointing the direct protein targets of this compound and downstream effects. |

| Metabolomics | Metabolites and metabolic pathways | Mapping metabolic rewiring in resistant parasites. frontiersin.orgplos.org | Revealing the metabolic pathways disrupted by this compound to re-sensitize the parasite. |

High-Throughput Screening and Virtual Screening for Novel Resistance Reversal Scaffolds

The success of this compound as a lead compound has spurred the search for new molecules with similar or improved resistance reversal capabilities. nih.gov High-throughput screening (HTS) and virtual screening (VS) are cornerstone methodologies in modern drug discovery to accelerate this process. nih.govresearchgate.net

High-Throughput Screening (HTS) : HTS involves the automated testing of large libraries of chemical compounds for a specific biological activity. oncotarget.com In the context of resistance reversal, a cell-based HTS assay can be designed using a chloroquine-resistant P. falciparum strain. plos.org The parasites are co-incubated with a sublethal concentration of chloroquine and individual compounds from a library. Compounds that restore the parasite-killing effect of chloroquine are identified as "hits." plos.org This approach allows for the unbiased discovery of structurally diverse molecules that can overcome chemoresistance.

Virtual Screening (VS) : VS uses computational methods to screen large compound databases against a biological target. nih.gov This can be either structure-based or ligand-based. If the three-dimensional structure of a target protein is known (e.g., heme-oxygenase), structure-based VS can be used to dock millions of virtual compounds into the protein's active site to predict which ones might bind effectively. nih.gov Ligand-based VS, conversely, uses the chemical structure of a known active molecule, like this compound, to find other compounds with similar properties, a process known as pharmacophore modeling. frontiersin.org These in silico methods significantly reduce the time and cost associated with finding new lead compounds.

Computational Approaches for In Silico Lead Optimization and Mechanism Prediction

Computational chemistry and bioinformatics offer powerful tools to refine lead compounds and predict their mechanisms of action before they are synthesized. mdpi.comhumanspecificresearch.org These in silico approaches are integral to modern drug development, enabling a more rational design process.

In Silico Lead Optimization : Once a "hit" or lead compound like this compound is identified, computational methods can be used to optimize its properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling analyze how changes in a molecule's chemical structure affect its biological activity. nih.gov This allows computational chemists to predict modifications to the this compound scaffold that might enhance its potency, reduce potential toxicity, or improve its pharmacokinetic profile.

Mechanism Prediction : Computational tools like molecular docking and molecular dynamics simulations can predict how a compound interacts with its protein target at an atomic level. researchgate.netnih.gov For this compound, docking studies could be performed against the proposed target, heme-oxygenase, to model the binding interaction and identify key amino acid residues involved. researchgate.net This not only helps to validate the proposed mechanism but also provides a structural basis for designing more potent inhibitors. nih.gov Reverse docking, where a compound is screened against a database of proteins, can also be used to identify other potential off-target interactions. nih.gov

| Computational Method | Description | Application in this compound Research |

|---|---|---|

| Virtual Screening (VS) | Computational screening of large compound libraries against a target. | Identifying novel chemical scaffolds for resistance reversal agents. nih.gov |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. nih.gov | Modeling the interaction of this compound with its putative target, heme-oxygenase. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. nih.gov | Assessing the stability of the this compound-target complex and understanding binding kinetics. |

| QSAR | Relates the chemical structure of molecules to their biological activity. nih.gov | Guiding the chemical modification of the this compound scaffold to improve efficacy. |

Emerging Concepts and Biotechnological Innovations in Parasite Drug Resistance Modulation

The field of antimalarial research is continually advancing, with new concepts and technologies offering novel avenues to combat drug resistance. Future strategies may involve integrating compounds like this compound with these cutting-edge approaches.

Targeting New Pathways : A deeper understanding of parasite biology is revealing novel potential drug targets beyond the traditional pathways. For instance, protein aggregates have been shown to be crucial for parasite survival, and targeting these aggregates could represent a new therapeutic strategy against which the parasite may not easily develop resistance. youtube.com Research could explore if the mechanism of this compound intersects with such novel pathways.

Nanotechnology-Based Drug Delivery : Nanotechnology offers innovative solutions to improve the delivery and efficacy of antimalarial drugs. nih.gov Encapsulating drugs in nanocarriers can enhance their solubility, improve bioavailability, and enable targeted delivery to infected red blood cells. nih.gov A future approach could involve co-encapsulating chloroquine and this compound into a single nanocarrier to ensure they are delivered simultaneously to the site of action, potentially enhancing the resistance reversal effect and overcoming pharmacokinetic challenges.

Gene Editing Technologies : Tools like CRISPR-Cas9 allow for precise genetic manipulation of the Plasmodium genome. This technology can be used to validate drug targets by knocking out or modifying specific genes and observing the effect on drug susceptibility. It could be used to definitively confirm the role of heme-oxygenase in the resistance-reversal activity of this compound by studying how genetic alterations to this enzyme impact the compound's efficacy.

The continued investigation of this compound and the search for similar agents are being profoundly shaped by these advanced methodologies. By integrating multi-omics, high-throughput screening, and computational modeling, researchers can accelerate the journey from a promising lead compound to a clinically effective strategy for overcoming antimalarial drug resistance.

Q & A

Q. What foundational principles govern the experimental design of studies evaluating CDR 87-209 compliance in data handling?

Methodological Answer:

- Begin by defining the scope of compliance (e.g., data de-identification, consent management) and align objectives with this compound’s regulatory framework. Use the PICO framework (Population: data subjects; Intervention: compliance protocols; Comparison: alternative standards; Outcome: adherence metrics) to structure hypotheses .

- Design experiments using systematic sampling to evaluate redundant data deletion practices and stakeholder feedback loops. For example, simulate scenarios where "default deletion" ( ) is applied vs. opt-in models .

- Validate methodologies via peer review of proposed protocols, referencing CDR Rules 2020 (r 4.12) for legal alignment .

Q. How can researchers operationalize this compound’s data de-identification standards into measurable variables?

Methodological Answer:

- Map de-identification criteria (e.g., anonymization thresholds, re-identification risks) to quantifiable metrics, such as k-anonymity or differential privacy scores .

- Use controlled experiments to compare data utility pre- and post-de-identification. For example, apply clustering algorithms to assess whether de-identified datasets retain statistical significance for research purposes .

- Document operationalization steps using privacy impact assessments ( ) to ensure GDPR alignment .

What are the best practices for formulating research questions on this compound’s consent management frameworks?

Methodological Answer:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions addressing gaps in consent transparency or revocation workflows .

- Example: “How do 90-day notification reminders ( ) impact consumer trust in CDR data handling?”

- Avoid overly broad questions by narrowing focus (e.g., specific consent types: data collection vs. direct marketing) and using literature gap analysis ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stakeholder feedback on this compound’s de-identification standards?

Methodological Answer:

- Conduct mixed-methods studies : Pair quantitative surveys (e.g., Likert scales assessing stakeholder satisfaction) with qualitative interviews to triangulate conflicting perspectives .

- Use thematic analysis to categorize stakeholder concerns (e.g., technical feasibility vs. privacy risks) and map findings to CDR’s regulatory objectives ( ) .

- Address biases via blinded data interpretation , where analysts independently code responses before reconciling discrepancies .

Q. What experimental designs are optimal for assessing the ethical implications of this compound’s ‘default deletion’ approach?

Methodological Answer:

- Design longitudinal cohort studies tracking consumer behavior before and after policy implementation. Measure variables like consent withdrawal rates and data misuse incidents .

- Incorporate counterfactual analysis to compare outcomes against hypothetical scenarios (e.g., opt-out models). Use regression discontinuity to isolate the policy’s causal effects .

- Validate ethical rigor via IRB reviews , emphasizing informed consent protocols and data minimization principles ( ) .

Q. How can machine learning models be leveraged to automate compliance checks under this compound?

Methodological Answer:

- Train NLP models (e.g., BERT variants) to audit consent language for clarity and GDPR compliance, using annotated datasets of CDR receipts ( ) .

- Validate model accuracy via cross-validation against manual audits by legal experts. Metrics: precision/recall for detecting non-compliant clauses .

- Address bias risks by ensuring training data includes diverse consent templates and adversarial examples .

Methodological Frameworks Table

Key Considerations for Researchers

- Data Collection : Use structured questionnaires () with clear Likert scales and open-ended follow-ups to capture nuanced stakeholder views .

- Reproducibility : Document workflows using version-controlled repositories and share de-identified datasets via FAIR principles () .

- Ethics : Pre-register studies to mitigate bias and adhere to CDR’s 90-day notification requirements for transparency () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.